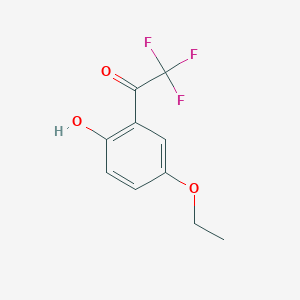
SargentodosideD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sargentodoside D is a chemical compound with the molecular formula C_24H_32O_10. It is known for its unique structure and potential applications in various scientific fields. This compound has been the subject of numerous studies due to its interesting chemical properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sargentodoside D typically involves multiple steps, including the use of specific reagents and catalysts. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common methods include:
Oxidation reactions: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions: Utilizing reagents such as halogens or alkylating agents.
Industrial Production Methods
In an industrial setting, the production of Sargentodoside D may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.
化学反応の分析
Types of Reactions
Sargentodoside D undergoes various chemical reactions, including:
Oxidation: Converts the compound into its oxidized form, often using strong oxidizing agents.
Reduction: Reduces the compound to a lower oxidation state, typically with reducing agents.
Substitution: Involves the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Sargentodoside D has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Investigated for its potential therapeutic benefits, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Sargentodoside D involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to trigger a response.
Modulating enzyme activity: Affecting the activity of enzymes involved in various biochemical pathways.
Influencing gene expression: Altering the expression of genes related to specific cellular functions.
類似化合物との比較
Sargentodoside D can be compared with other similar compounds, such as:
Sargentodoside A: Shares a similar structure but differs in specific functional groups.
Sargentodoside B: Another related compound with distinct chemical properties.
Sargentodoside C: Similar in structure but with variations in its molecular configuration.
特性
分子式 |
C26H36O11 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[4-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-2-(hydroxymethyl)butyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H36O11/c1-34-20-6-4-15(10-21(20)35-2)8-17(12-28)16(11-27)7-14-3-5-19(18(30)9-14)36-26-25(33)24(32)23(31)22(13-29)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3/t16-,17-,22+,23+,24-,25+,26+/m0/s1 |
InChIキー |
BWKHAAABHVSSIT-DNABOVRESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)CO)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
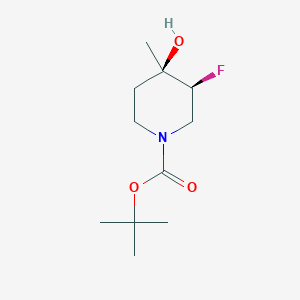


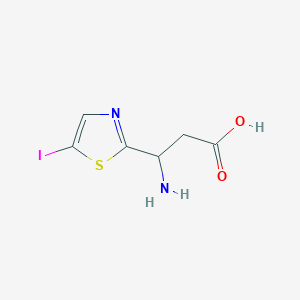
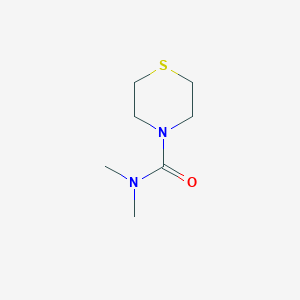
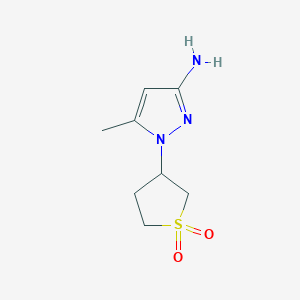

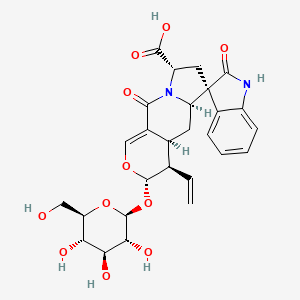
![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)
